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Cat. No.: B12392140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results

for PR-104, a hypoxia-activated prodrug. The following sections detail the core findings,

including quantitative data from Phase I and II trials, experimental protocols, and visualizations

of the drug's mechanism and clinical workflow.

Introduction to PR-104
PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active

alcohol form, PR-104A.[1][2][3] This nitrogen mustard prodrug is designed to target the hypoxic

microenvironment characteristic of solid tumors.[4][5] Activation of PR-104A occurs through two

primary pathways: reduction by one-electron reductases in hypoxic cells and by the enzyme

aldo-keto reductase 1C3 (AKR1C3) independent of oxygen levels. This activation leads to the

formation of the potent DNA cross-linking agents PR-104H (hydroxylamine) and PR-104M

(amine), which induce cell-cycle arrest and apoptosis in tumor cells.

Mechanism of Action
The activation cascade of PR-104 is a two-step process. Initially, systemic phosphatases

convert the administered PR-104 to PR-104A. Subsequently, intracellular reductases,

predominantly active in hypoxic conditions, or the enzyme AKR1C3, reduce PR-104A to its

cytotoxic metabolites that exert anti-tumor activity through DNA alkylation.
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Caption: PR-104 activation pathway from inactive prodrug to active DNA-alkylating agent.

Phase I Clinical Trial in Solid Tumors (Weekly
Dosing)
A Phase I study evaluated the safety and pharmacokinetics of PR-104 administered weekly to

patients with advanced solid tumors.

Experimental Protocol
Patient Population: Patients with advanced solid tumors who had received a median of two

prior chemotherapy regimens.

Dosing Schedule: PR-104 was administered as a 1-hour intravenous infusion on days 1, 8,

and 15 of a 28-day cycle.

Dose Escalation: Doses ranged from 135 mg/m² to 900 mg/m².
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Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting

toxicities (DLTs) of weekly PR-104 administration.

Pharmacokinetic Analysis: Plasma concentrations of PR-104 and its metabolites were

assessed on day 1 of the first cycle.
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Caption: Workflow for the Phase I clinical trial of weekly PR-104 in solid tumors.

Quantitative Data Summary
Table 1: Patient Demographics and Dose Escalation
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Characteristic Value

Number of Patients 26

Gender 16 Male / 10 Female

Median Age (Range) 58 years (30-70)

Median Prior Chemotherapy Regimens (Range) 2 (0-3)

Dose Cohorts (mg/m²) 135, 270, 540, 675, 900

Number of Patients per Cohort 3, 6, 6, 7, 4

| Median Treatment Cycles (Range) | 2 (1-7) |

Table 2: Dose-Limiting Toxicities (DLTs) in Cycle 1

Dose Level (mg/m²) Number of Patients DLTs Observed

540 6
1 (Grade 4
Thrombocytopenia)

675 7 0

| 900 | 4 | 2 (Grade 4 Thrombocytopenia and Neutropenia) |

Table 3: Pharmacokinetic Parameters at 675 mg/m²

Analyte Cmax (μg/mL, mean ± SD)
AUC0-inf (μg·h/mL, mean ±
SD)

PR-104A 9.91 ± 2.61 11.09 ± 3.05

PR-104G 6.58 ± 3.70 8.16 ± 5.35

PR-104H 0.32 ± 0.13 0.45 ± 0.11

| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
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Key Findings
The maximum tolerated dose (MTD) for weekly PR-104 was established at 675 mg/m². The

primary dose-limiting toxicities were hematological, specifically thrombocytopenia and

neutropenia. No complete or partial tumor responses were observed in this study.

Phase Ib Combination Therapy in Solid Tumors
A Phase Ib trial investigated PR-104 in combination with gemcitabine or docetaxel in patients

with advanced solid tumors.

Experimental Protocol
Patient Population: 42 patients with various advanced solid tumors.

Treatment Arms:

PR-104 + Gemcitabine (800 mg/m²) on days 1 and 8 of a 21-day cycle.

PR-104 + Docetaxel (60 or 75 mg/m²) on day 1 of a 21-day cycle, with some cohorts

receiving G-CSF support.

Primary Objective: To determine the MTD of PR-104 in combination with standard

chemotherapies.

Quantitative Data Summary
Table 4: MTD of PR-104 in Combination Therapy

Combination Regimen MTD of PR-104 (mg/m²)

+ Gemcitabine 140

+ Docetaxel (60 mg/m²) 200

+ Docetaxel (60 mg/m²) + G-CSF 770

| + Docetaxel (75 mg/m²) + G-CSF | ≥770 |
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Key Findings
The combination of PR-104 with gemcitabine or docetaxel resulted in dose-limiting

myelotoxicity. The addition of G-CSF allowed for a significant escalation of the PR-104 dose

when combined with docetaxel. Two partial responses were observed in patients with

nasopharyngeal and head and neck cancer.

Phase I/II Study in Acute Leukemia
A Phase I/II study evaluated PR-104 in patients with relapsed or refractory acute myeloid

leukemia (AML) and acute lymphoblastic leukemia (ALL).

Experimental Protocol
Patient Population: 50 patients (40 AML, 10 ALL) with relapsed/refractory disease.

Dosing: PR-104 was administered as a 1-hour intravenous infusion with doses ranging from

1.1 to 4 g/m².

Biomarker Analysis: Tumor hypoxia was assessed using the tracer pimonidazole and

immunohistochemical analysis of HIF-1α and carbonic anhydrase IX.

Quantitative Data Summary
Table 5: Patient Demographics and Dosing in Leukemia Study

Characteristic Value

Number of Patients 50

Disease Type 40 AML, 10 ALL

| Dose Range (g/m²) | 1.1 - 4 |

Table 6: Grade 3/4 Treatment-Related Adverse Events
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Adverse Event Percentage of Patients

Anemia 62%

Neutropenia 50%

Thrombocytopenia 46%

Febrile Neutropenia 40%

Infection 24%

| Enterocolitis | 14% |

Table 7: Response Rates at 3 or 4 g/m²

Disease
Response Rate (CR, CRp,
MLFS)

Number of Patients

AML 32% 10 of 31

ALL 20% 2 of 10

CR: Complete Response; CRp: Complete Response without platelet recovery; MLFS:

Morphological Leukemia-Free State

Key Findings
The study demonstrated that the bone marrow of leukemia patients is hypoxic, providing a

rationale for the use of hypoxia-activated prodrugs. PR-104 showed evidence of clinical activity

in this heavily pre-treated population, with a notable response rate at higher doses. The most

common severe adverse events were myelosuppression and enterocolitis.

Conclusion
Early-phase clinical trials of PR-104 have established its safety profile, pharmacokinetics, and

recommended doses for both monotherapy and combination regimens. The primary dose-

limiting toxicity is myelosuppression, particularly thrombocytopenia. While single-agent activity

in solid tumors was limited, PR-104 demonstrated promising responses in patients with acute
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leukemias, a setting where bone marrow hypoxia is prevalent. These findings support the

continued investigation of hypoxia-activated prodrugs as a therapeutic strategy in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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